![molecular formula C15H18N4O2 B1415708 N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide CAS No. 1087784-48-2](/img/structure/B1415708.png)
N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide
Overview
Description
Scientific Research Applications
Pharmaceuticals
Imidazoles are key components in many pharmaceuticals . They are used in the development of drugs with various therapeutic potentials, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Agrochemicals
Imidazoles also find applications in agrochemicals . They are used in the synthesis of pesticides and other agricultural chemicals due to their biological activity.
Dyes for Solar Cells and Other Optical Applications
Recent research has shown that imidazoles can be used in the development of dyes for solar cells and other optical applications . Their unique chemical structure allows them to absorb and emit light in a controlled manner, making them suitable for these applications.
Functional Materials
Imidazoles are used in the creation of functional materials . These materials have specific properties that make them useful in various industries, including electronics, energy, and healthcare.
Catalysis
Imidazoles have been used as catalysts in various chemical reactions . Their ability to donate and accept electrons makes them effective in promoting certain chemical reactions.
Proteomics Research
N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used in the analysis and identification of proteins in a sample.
Synthesis of Other Chemical Compounds
This compound can also be used in the synthesis of other chemical compounds . Its complex structure and multifunctionality make it a promising candidate for the synthesis of other innovative compounds.
properties
IUPAC Name |
N-[[4-(2-methylpropanoylamino)phenyl]methyl]imidazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11(2)14(20)18-13-5-3-12(4-6-13)9-17-15(21)19-8-7-16-10-19/h3-8,10-11H,9H2,1-2H3,(H,17,21)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISVVHIPJYVFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CNC(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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